2-Amino-5-propoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-propoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group at the second position and a propoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-propoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-dichlorobenzonitrile with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-5-propoxybenzonitrile is coupled with an amino group donor in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-propoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-nitro-5-propoxybenzonitrile.
Reduction: Formation of 2-amino-5-propoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-propoxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-propoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Amino-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.
2-Amino-5-butoxybenzonitrile: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-Amino-5-propoxybenzonitrile is unique due to its specific propoxy substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-amino-5-propoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-2-5-13-9-3-4-10(12)8(6-9)7-11/h3-4,6H,2,5,12H2,1H3 |
InChI Key |
NEABRFGQGLTGCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.